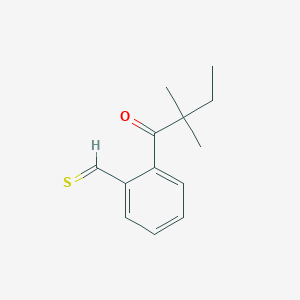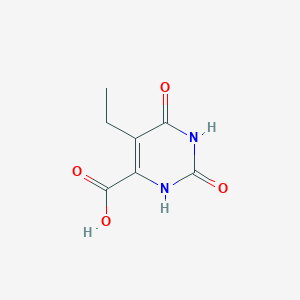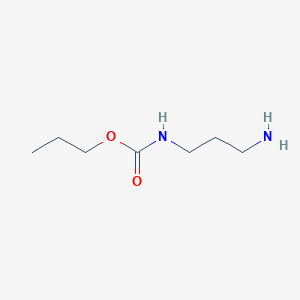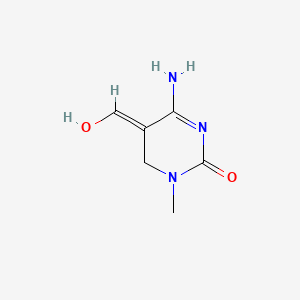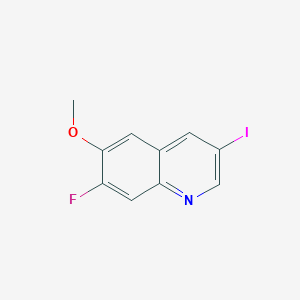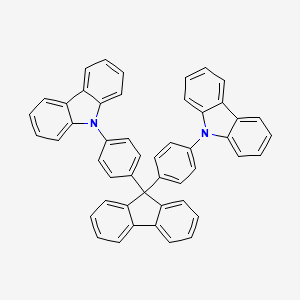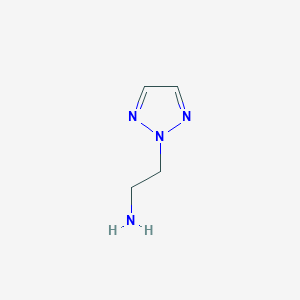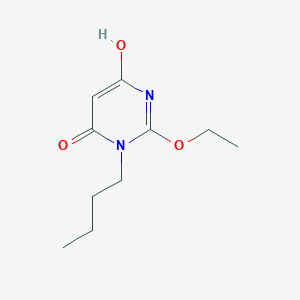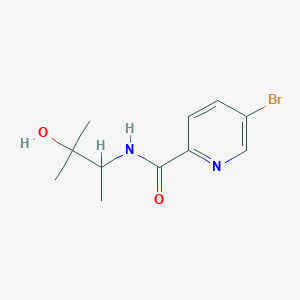
5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . This compound is known for its unique structure, which includes a bromine atom, a picolinamide group, and a hydroxy-methylbutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide typically involves the bromination of picolinamide followed by the introduction of the hydroxy-methylbutyl side chain. One common method includes the use of bromine and a suitable solvent, such as acetic acid, to brominate picolinamide. The resulting intermediate is then reacted with 3-hydroxy-3-methylbutan-2-ylamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide, are commonly used.
Major Products Formed
Oxidation: Formation of 5-Bromo-N-(3-oxo-3-methylbutan-2-yl)picolinamide.
Reduction: Formation of N-(3-hydroxy-3-methylbutan-2-yl)picolinamide.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide involves its interaction with specific molecular targets. The bromine atom and the hydroxy-methylbutyl side chain play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide
- 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)nicotinamide
- 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)isonicotinamide
Uniqueness
5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a hydroxy-methylbutyl side chain makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15) |
InChI Key |
QEDKHOHNXAQEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


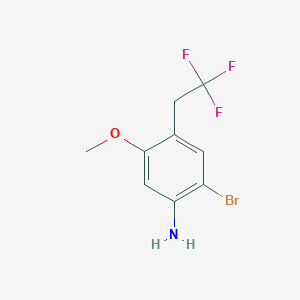
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
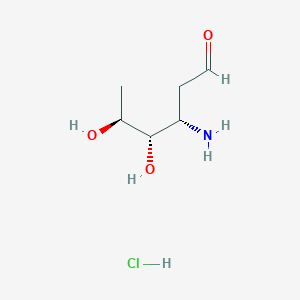
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
